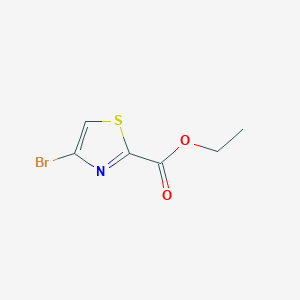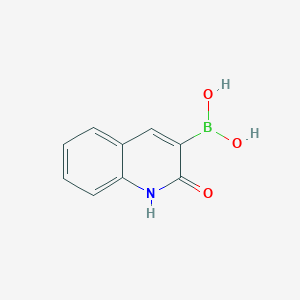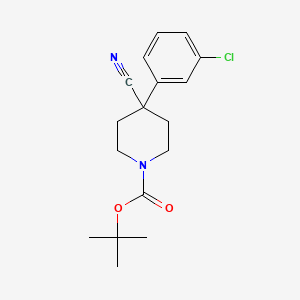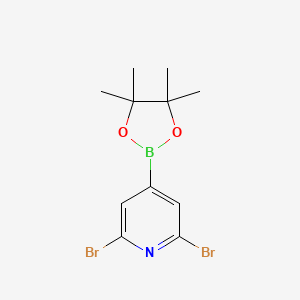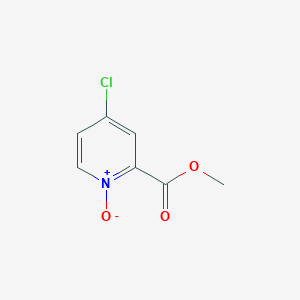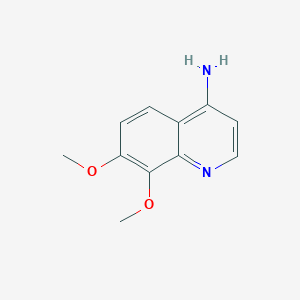
4-(6-Methyl-2-Pyridyl)aniline
Overview
Description
4-(6-Methyl-2-Pyridyl)aniline is a chemical compound with the CAS number 1187168-53-1 . .
Synthesis Analysis
The synthesis of 4-(6-Methyl-2-Pyridyl)aniline involves a condensation reaction between 2-aminopicoline and diethyl ethoxymethylenemalonate . The Suzuki–Miyaura (SM) cross-coupling reaction is also a key step in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 4-(6-Methyl-2-Pyridyl)aniline is planar with a shorter intermolecular stacking distance . The compound crystallizes in the monoclinic space group P2 1 / c (No. 14) with unit cell parameters a = 10.5657 (7) Å, b = 9.1784 (5) Å, c = 14.5681 (7) Å, β = 101.636 (6)°, Z′ = 1 and Z = 4 at 150 K .Chemical Reactions Analysis
4-(6-Methyl-2-Pyridyl)aniline can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Specific Scientific Field
Material Science, Biomedical Engineering, and Electrochemistry .
Summary of the Application
Polyaniline-based hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . They have widespread application in electrochemical as well as biomedical fields .
Methods of Application or Experimental Procedures
The synthesis strategies of polyaniline-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials . For example, Xu et al. developed hydrogels via copolymerization of 2-vinyl-4, 6-diamino-1,3,5-triazine, 1-vinylimidazole, and polyethylene glycol diacrylate, with post-coating of polyaniline .
Results or Outcomes
These hydrogels have been utilized in sensors, drug delivery, solar energy devices, and energy storage . They were also utilized to support the attachment, proliferation, and differentiation of neural stem cells .
Application 2: Methylation of Anilines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can be used in the methylation of anilines . This process is important in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The methylation of anilines with methanol is catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Results or Outcomes
The result of this process is the selective formation of N-methylanilines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Application 3: Synthesis of Functionalized 2,4,6-Triaryl Pyridines and Pyrimidines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can be used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
Methods of Application or Experimental Procedures
The synthesis is developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Results or Outcomes
The result of this process is the formation of functionalized 2,4,6-triaryl pyridines and pyrimidines .
Application 4: Synthesis of 2,4,6-Triaryl Pyridines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can be used in the synthesis of functionalized 2,4,6-triaryl pyridines .
Methods of Application or Experimental Procedures
The synthesis is developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Results or Outcomes
The result of this process is the formation of functionalized 2,4,6-triaryl pyridines .
Application 5: Synthesis of 2,4,6-Triaryl Pyrimidines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can also be used in the synthesis of functionalized 2,4,6-triaryl pyrimidines .
Methods of Application or Experimental Procedures
Similar to the synthesis of 2,4,6-triaryl pyridines, the synthesis of 2,4,6-triaryl pyrimidines is developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Results or Outcomes
The result of this process is the formation of functionalized 2,4,6-triaryl pyrimidines .
Safety And Hazards
properties
IUPAC Name |
4-(6-methylpyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMVBXTZAIBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294158 | |
| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-2-Pyridyl)aniline | |
CAS RN |
1187168-53-1 | |
| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)
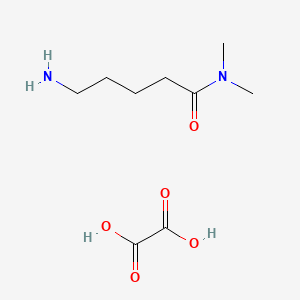
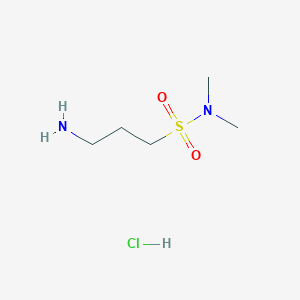
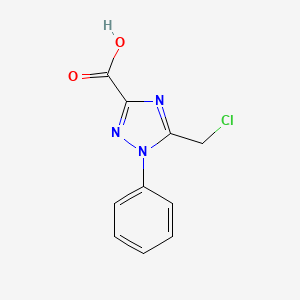
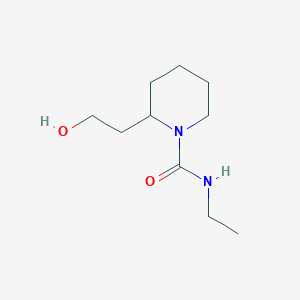
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)


